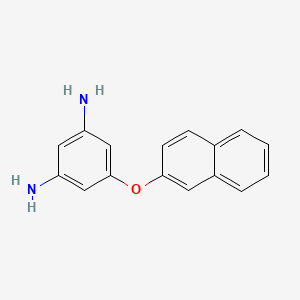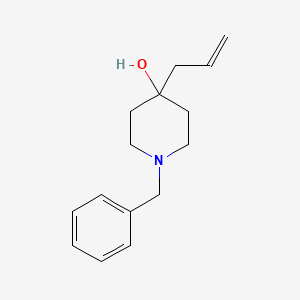![molecular formula C9H6ClF3O2S B7784543 {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid CAS No. 883291-47-2](/img/structure/B7784543.png)
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid
Übersicht
Beschreibung
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid is an organic compound that features a phenyl ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid typically involves the introduction of the sulfanyl group to a chlorinated and trifluoromethylated phenyl ring. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenylthiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated and desulfurized products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenylthiol
- 4-(Trifluoromethyl)phenylsulfanylacetic acid
- 2-Chloro-4-(trifluoromethyl)benzoic acid
Uniqueness
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2S/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDMXJGIQPTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203274 | |
| Record name | 2-[[2-Chloro-4-(trifluoromethyl)phenyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-47-2 | |
| Record name | 2-[[2-Chloro-4-(trifluoromethyl)phenyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883291-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-Chloro-4-(trifluoromethyl)phenyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


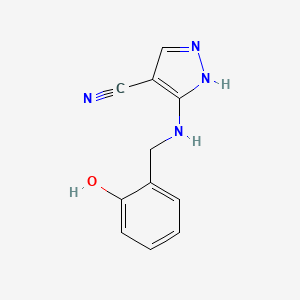
![3,3-Dimethyl-1-[(3-methylpent-1-yn-3-yl)amino]butan-2-one](/img/structure/B7784472.png)

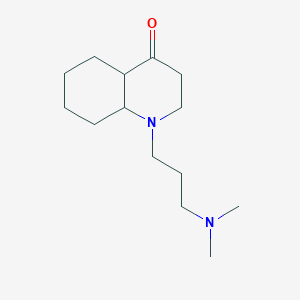
![6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B7784485.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate](/img/structure/B7784490.png)

![4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B7784500.png)
![4-nitro-5-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B7784503.png)

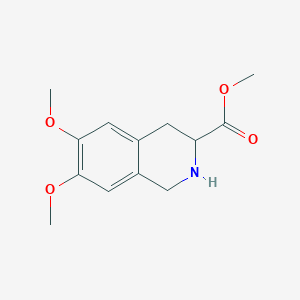
![1-(Cyclopent-1-en-1-yl)-3-[(2-methylbut-3-yn-2-yl)amino]propan-1-one](/img/structure/B7784533.png)
